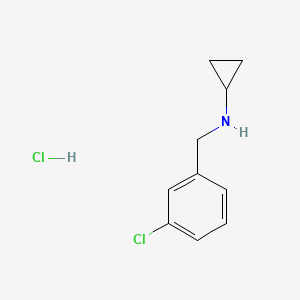
N-(3-Chlorobenzyl)cyclopropanamine hydrochloride
Übersicht
Beschreibung
“N-(3-Chlorobenzyl)cyclopropanamine hydrochloride” is a chemical compound with the empirical formula C10H13Cl2N and a molecular weight of 218.12 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isClC1=CC(CNC2CC2)=CC=C1.[H]Cl . This indicates that the compound contains a cyclopropane ring attached to a nitrogen atom, which is further connected to a benzene ring with a chlorine substituent . Physical And Chemical Properties Analysis
“N-(3-Chlorobenzyl)cyclopropanamine hydrochloride” is a solid compound . More detailed physical and chemical properties were not available in the web search results.Wissenschaftliche Forschungsanwendungen
DNA Packaging and Gene Expression
N-(3-Chlorobenzyl)cyclopropanamine hydrochloride plays a significant role in the study of DNA packaging and gene expression. It acts as a functionalized cyclopropanamine inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme crucial for DNA packaging into nucleosomes. LSD1 inhibitors like N-(3-Chlorobenzyl)cyclopropanamine hydrochloride are being examined for potential therapeutic applications in conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Synthesis and Transformation
Research has explored the synthesis and transformation of N-(3-Chlorobenzyl)cyclopropanamine hydrochloride. A notable method involves the transformation of carboxy groups into trifluoromethyl groups using sulfur tetrafluoride, highlighting efficient synthetic pathways for producing this compound (Bezdudny et al., 2011).
Medicinal Chemistry
In the field of medicinal chemistry, N-(3-Chlorobenzyl)cyclopropanamine hydrochloride's properties are utilized in the development of new drugs. It serves as a key intermediate in various synthetic processes for producing novel pharmaceutical compounds. This includes its application in the synthesis of different drug candidates and medicinal agents (Tu et al., 2005).
Neuropharmacology
The compound has been studied for its implications in neuropharmacology. Its structural and functional properties make it a candidate for exploring new pathways in neurological and psychological treatment, particularly in disorders related to neurotransmitter imbalances and cognitive function (Harrison et al., 2001).
Computational and Theoretical Chemistry
In computational and theoretical chemistry, N-(3-Chlorobenzyl)cyclopropanamine hydrochloride is a subject of study for understanding the structural, electronic, and bonding nature of cyclopropanes. This research provides insights into the reactivity and properties of cyclopropanes in drug discovery (Ubana et al., 2020).
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-3-1-2-8(6-9)7-12-10-4-5-10;/h1-3,6,10,12H,4-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQFDHGTCMLUDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorobenzyl)cyclopropanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



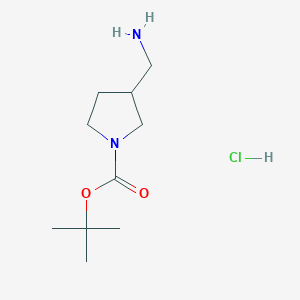
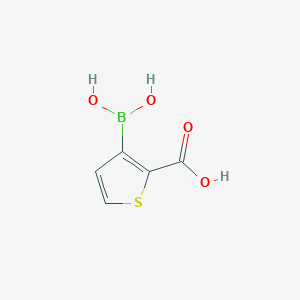
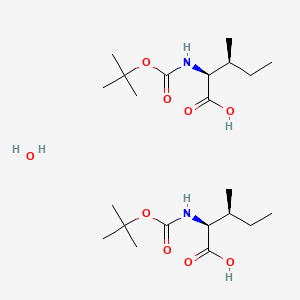




![4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B1371660.png)
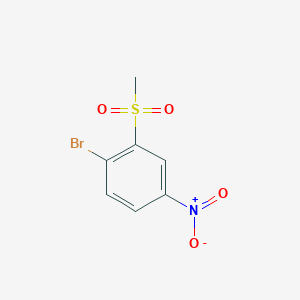
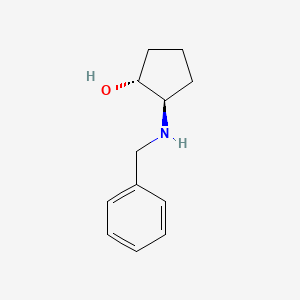

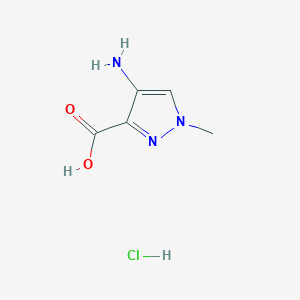
![1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one](/img/structure/B1371670.png)
